molecular formula C9H12ClF2N B1469860 1-(2,6-Difluorophenyl)propan-1-amine hydrochloride CAS No. 1864074-51-0

1-(2,6-Difluorophenyl)propan-1-amine hydrochloride

Cat. No. B1469860
CAS RN: 1864074-51-0
M. Wt: 207.65 g/mol
InChI Key: UGDJAJVQNBJWQB-UHFFFAOYSA-N
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Description

  • InChI Code : 1S/C9H11F2N.ClH/c1-6(12)5-7-8(10)3-2-4-9(7)11;/h2-4,6H,5,12H2,1H3;1H .

Molecular Structure Analysis

The compound’s molecular structure consists of a central propanamine moiety (a three-carbon chain with an amino group) attached to a 2,6-difluorophenyl group. The hydrochloride salt forms due to the protonation of the amino group by hydrochloric acid .


Physical And Chemical Properties Analysis

  • Physical Form : It exists as a powder .
  • Stability : It should be stored at room temperature (RT) .

Scientific Research Applications

Conformational Analyses and Crystal Structures

  • Studies on derivatives of similar compounds have focused on their conformational analyses and crystal structures, revealing insights into their molecular arrangements and interactions. For instance, the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been characterized, highlighting the importance of hydrogen-bonded chains and rings in the crystal packing of these molecules (Nitek et al., 2020).

Chemical Reactions and Synthesis

  • The reactivity of compounds with sterically unshielded amines and their successful aminolysis in specific conditions has been documented, providing insight into the chemical behavior and potential applications in synthesis and material science (Novakov et al., 2017).

Spectroscopic Characterization

  • Spectroscopic methods have been utilized for the comprehensive chemical characterization of cathinone derivatives, which share structural similarities with the compound of interest. These studies underscore the potential for using spectroscopic techniques to identify and characterize new compounds (Kuś et al., 2016).

Antidepressant Potential

  • The synthesis and evaluation of 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents demonstrate the interest in such compounds for pharmaceutical applications. This research may provide a foundation for exploring the therapeutic potential of related compounds (Clark et al., 1979).

Polymorphism and Pharmaceutical Applications

  • Investigating polymorphic forms of pharmaceutical compounds, including their spectroscopic and diffractometric characterization, is crucial for understanding their physical and chemical stability, which directly impacts their therapeutic efficacy and shelf life (Vogt et al., 2013).

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective equipment .

properties

IUPAC Name

1-(2,6-difluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDJAJVQNBJWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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